molecular formula C15H21N3OS2 B2982713 3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 727702-60-5

3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2982713
CAS No.: 727702-60-5
M. Wt: 323.47
InChI Key: SHXWJBXOVNUXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a heterocyclic structure known for its diverse pharmacological activities. Synthesized via condensation of 3-amino-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one with aldehydes or ketones, this compound features a dimethylaminopropyl chain at position 3 and a mercapto (-SH) group at position 2 . Preclinical studies highlight its analgesic and anti-inflammatory properties with a favorable ulcerogenic index, suggesting therapeutic promise .

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS2/c1-17(2)8-5-9-18-14(19)12-10-6-3-4-7-11(10)21-13(12)16-15(18)20/h3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXWJBXOVNUXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory yields and is suitable for combinatorial synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of the target compound is strongly influenced by substituents at positions 2 and 3. Below is a comparative analysis with structurally related derivatives:

Structural and Functional Comparison

Compound Name / ID Substituents (Position) Key Biological Activities Potency/Findings References
Target Compound 3-(Dimethylamino)propyl (C3), -SH (C2) Analgesic, Anti-inflammatory ED₅₀ = 12.4 mg/kg (analgesic); Ulcerogenic index = 0.8 (low toxicity)
AS5 3-(Benzylideneamino), -SH (C2) Analgesic, Anti-inflammatory Moderate activity (ED₅₀ = 18.2 mg/kg)
AS7 3-(4-Chloro-benzylideneamino), -SH (C2) Anti-inflammatory Higher potency than AS5 but higher ulcerogenicity (index = 1.2)
T126 Core structure (unspecified substituents) AKT1 inhibition, Anti-leukemic IC₅₀ = 1.2 µM (AKT1); Apoptosis in AML cells
A4 2-(4-Hydroxyphenyl) (C2) HDAC inhibition, Antiproliferative IC₅₀ = 3.5 µM (HDAC1); Structural mimic of SAHA
Compound 18 () 3-Oxadiazole derivatives (C2) Antiproliferative Moderate activity against MCF-7 cells (IC₅₀ = 25 µM)
2-Methylthio derivatives 2-Methylthio (C2) Antibacterial MIC = 8 µg/mL (against S. aureus)

Key Observations

Substituent Impact on Activity: Position 3: The dimethylaminopropyl group in the target compound improves solubility and receptor binding compared to benzylideneamino (AS5) or chlorobenzylideneamino (AS7) groups, which exhibit higher lipophilicity but increased ulcerogenicity . Position 2: Mercapto (-SH) groups enhance hydrogen bonding with targets like COX-2, contributing to anti-inflammatory effects. In contrast, methylthio (-SMe) derivatives () show antibacterial activity, indicating substituent-dependent mechanistic divergence .

Therapeutic Versatility: The thieno[2,3-d]pyrimidin-4(3H)-one core is adaptable to multiple therapeutic targets.

Molecular Properties: Molecular Weight (MW): The target compound (MW ≈ 375.5) is heavier than T126 (MW = 314.37), which may affect blood-brain barrier permeability . Solubility: The dimethylaminopropyl chain confers better aqueous solubility compared to hydrophobic substituents (e.g., benzylideneamino), aiding oral bioavailability .

Research Findings and Clinical Relevance

  • Anti-Inflammatory vs. Anticancer Trade-offs : While the target compound excels in analgesia with low toxicity, derivatives like T126 and A4 prioritize kinase or epigenetic modulation, underscoring the scaffold’s versatility .
  • Bacterial vs. Mammalian Targets: 2-Methylthio derivatives () and oxadiazole-linked compounds () demonstrate that minor structural changes can redirect activity from mammalian enzymes to bacterial targets .

Biological Activity

3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one. Its molecular formula is C15H21N3OS2 with a molecular weight of 321.48 g/mol. The structure includes a thieno[2,3-d]pyrimidine core that is pivotal for its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

Microorganism MIC (μg/mL) Standard Antibiotic Standard MIC (μg/mL)
MRSA0.046Vancomycin0.68
E. coli2.96Ciprofloxacin2.96

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes necessary for bacterial survival .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer cell lines. The specific pathways involved include modulation of GABA B receptors and interference with cell cycle progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : It disrupts bacterial membranes and inhibits critical metabolic pathways.
  • Anticancer Mechanism : It modulates neurotransmitter receptors and influences signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the compound's potential:

  • A study conducted on MRSA strains showed that the compound outperformed traditional antibiotics in terms of potency and efficacy.
  • Another investigation into its anticancer properties indicated significant cytotoxic effects on breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.